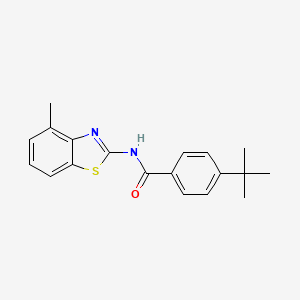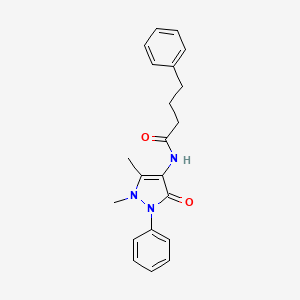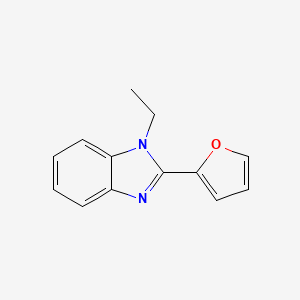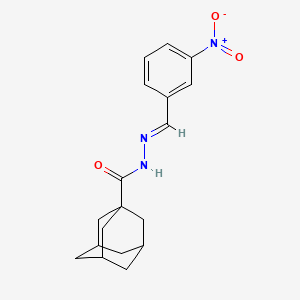![molecular formula C16H20N2O2S2 B5719036 1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane](/img/structure/B5719036.png)
1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane, commonly known as MTSEA, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of sulfhydryl-reactive compounds, which are known for their ability to modify the activity of proteins.
Wirkmechanismus
MTSEA works by reacting with sulfhydryl groups on proteins, which can lead to changes in protein activity and function. The reaction between MTSEA and sulfhydryl groups is typically reversible, which allows researchers to study the effects of protein modification in a controlled manner.
Biochemical and Physiological Effects:
MTSEA has been shown to have a wide range of biochemical and physiological effects, depending on the protein being studied. For example, MTSEA has been shown to modify the activity of ion channels, which can affect the electrical signaling of cells. MTSEA has also been used to study the function of transporters, which are proteins that move molecules across cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MTSEA is its ability to modify the activity of proteins in a reversible manner. This allows researchers to study the effects of protein modification in a controlled manner. However, one limitation of MTSEA is that it can react with other groups on proteins besides sulfhydryl groups, which can lead to unintended effects.
Zukünftige Richtungen
There are several future directions for research on MTSEA. One area of interest is the development of new sulfhydryl-reactive compounds that are more specific and selective than MTSEA. Another area of interest is the use of MTSEA in the study of protein-protein interactions, which are important for a wide range of biological processes. Finally, researchers are also interested in exploring the potential therapeutic applications of MTSEA, particularly in the treatment of diseases that involve protein dysfunction.
Synthesemethoden
MTSEA can be synthesized through a reaction between 4-(2-methyl-1,3-thiazol-4-yl)phenylsulfonyl chloride and azepane. The reaction is typically carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
MTSEA has been widely used in scientific research, particularly in the field of biochemistry. This compound is known for its ability to modify the activity of proteins by reacting with sulfhydryl groups. MTSEA has been used to study the structure and function of a wide range of proteins, including ion channels, transporters, and enzymes.
Eigenschaften
IUPAC Name |
4-[4-(azepan-1-ylsulfonyl)phenyl]-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-13-17-16(12-21-13)14-6-8-15(9-7-14)22(19,20)18-10-4-2-3-5-11-18/h6-9,12H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYOAPTUXGTPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B5718953.png)
![4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5718973.png)
![3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5718977.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5718979.png)

![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5718996.png)


![6-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one](/img/structure/B5719026.png)
![2-[(4-methoxybenzyl)thio]-N-phenylacetamide](/img/structure/B5719033.png)

![4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5719043.png)
![2-[(2-chloro-6-nitrobenzyl)thio]-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719060.png)